molecular formula C5H6NNaO3 B7821700 CID 2724438

CID 2724438

Cat. No. B7821700
M. Wt: 151.10 g/mol
InChI Key: CRPCXAMJWCDHFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2724438 is a useful research compound. Its molecular formula is C5H6NNaO3 and its molecular weight is 151.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2724438 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2724438 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 2724438 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 g) and 2-amino-5-methylbenzoic acid (1.2 g) in ethanol (20 mL) and add a few drops of concentrated hydrochloric acid. Heat the mixture under reflux for 6 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the crude product., Step 3: Dissolve the crude product in water (20 mL) and add sodium borohydride (0.5 g) slowly with stirring. Keep the reaction mixture at room temperature for 2 hours., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL)., Step 5: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a yellow solid., Step 6: Dissolve the pure product in ethanol (10 mL) and add sodium hydroxide (0.5 g) with stirring. Heat the mixture under reflux for 2 hours., Step 7: Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with water and dry it under vacuum to obtain the final product as a white solid.

properties

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCXAMJWCDHFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2724438

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